molecular formula C14H13BrO4S B4841594 (4-Methoxyphenyl) 4-bromo-2-methylbenzenesulfonate

(4-Methoxyphenyl) 4-bromo-2-methylbenzenesulfonate

Cat. No.: B4841594
M. Wt: 357.22 g/mol
InChI Key: GZQVFJBGLDJMIG-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl) 4-bromo-2-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a brominated methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl) 4-bromo-2-methylbenzenesulfonate typically involves the sulfonation of 4-bromo-2-methylbenzenesulfonyl chloride with 4-methoxyphenol. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction Reactions: The sulfonate group can be reduced to a sulfinate or thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products:

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfinates or thiols.

Scientific Research Applications

(4-Methoxyphenyl) 4-bromo-2-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to modulate specific biochemical pathways.

    Industry: Utilized in the production of specialty polymers and advanced materials with unique mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl) 4-bromo-2-methylbenzenesulfonate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Comparison: (4-Methoxyphenyl) 4-bromo-2-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with biological targets, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

(4-methoxyphenyl) 4-bromo-2-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO4S/c1-10-9-11(15)3-8-14(10)20(16,17)19-13-6-4-12(18-2)5-7-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQVFJBGLDJMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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